![molecular formula C27H24N2O6 B6490537 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide CAS No. 888469-23-6](/img/structure/B6490537.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C27H24N2O6 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.16343649 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of F1883-1666 is TNFR2 , a member of the TNFR family of costimulatory molecules . TNFR2 is expressed on tumor infiltrating lymphocytes across a wide range of tumors, making it an attractive target for T-cell co-stimulation .
Mode of Action
F1883-1666 is an anti-TNFR2 antibody with Fc-independent agonist activity . The compound activates CD4+, CD8+ T cells, and NK cells in vitro . In vivo, F1883-1666 demonstrated potent single agent anti-tumor activity in syngeneic tumor models and can further increase the antitumor activity in combination with PD-1 blockade .
Biochemical Pathways
The activation of CD4+, CD8+ T cells, and NK cells by F1883-1666 leads to an expansion of these cells in the tumor micro-environment . The anti-tumor efficacy of F1883-1666 is correlated with receptor occupancy and circulating soluble TNFR2 in a dose-dependent manner .
Result of Action
The result of F1883-1666’s action is a potent anti-tumor response. This is achieved through the activation and expansion of CD4+, CD8+ T cells, and NK cells in the tumor micro-environment . The compound has demonstrated potent single agent anti-tumor activity in syngeneic tumor models .
Action Environment
The action of F1883-1666 is influenced by the tumor micro-environment. The compound induces the expansion of CD4+, CD8+ T cells, and NK cells in the tumor micro-environment
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by several functional groups:
- Benzodioxin ring : This moiety is known for its role in enhancing biological activity.
- Benzofuran : Often associated with anti-inflammatory and anticancer properties.
- Amide linkage : This structural feature is crucial for the compound's interaction with biological targets.
The molecular formula of the compound is C21H24N2O4 with a molecular weight of approximately 364.43 g/mol.
Anticancer Properties
Research indicates that derivatives of benzofuran and benzodioxin compounds exhibit significant anticancer activities. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the benzodioxin moiety is believed to enhance these effects by interacting with cellular signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Compounds containing benzodioxin structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that similar compounds may offer neuroprotective benefits. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism may involve reducing oxidative stress and inflammation within neural tissues .
Drug Development
The unique structural characteristics of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide make it a valuable lead compound in drug development. Its derivatives can be synthesized to optimize pharmacokinetic properties such as solubility and bioavailability. Structure-activity relationship (SAR) studies are essential for identifying the most effective analogs for further development .
Potential Therapeutic Uses
Given its diverse biological activities, this compound may have therapeutic applications in:
- Cancer therapy : As a potential chemotherapeutic agent.
- Pain management : Due to its anti-inflammatory properties.
- Neurological disorders : As a neuroprotective agent.
Case Study 1: Anticancer Activity Evaluation
In vitro studies on a series of benzodioxin derivatives revealed that modification at specific positions led to enhanced cytotoxicity against breast cancer cell lines. The study indicated that compounds with a methoxy group exhibited increased potency compared to their unsubstituted counterparts .
Case Study 2: Anti-inflammatory Mechanism Investigation
A recent investigation into the anti-inflammatory effects of related compounds demonstrated that they significantly reduced edema in animal models of inflammation. The mechanism was attributed to the inhibition of COX enzymes, leading to decreased prostaglandin synthesis .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-32-19-10-6-17(7-11-19)8-13-24(30)29-25-20-4-2-3-5-21(20)35-26(25)27(31)28-18-9-12-22-23(16-18)34-15-14-33-22/h2-7,9-12,16H,8,13-15H2,1H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERFLRWBARNODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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